

benserazide hydrochloride antifungal mechanisms calcium metacaspase

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Compound Focus: Benserazide Hydrochloride

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Antifungal Activity of Benserazide

The tables below summarize the key quantitative findings on the antifungal effects of BEH, both alone and in combination with fluconazole (FLC).

Table 1: In Vitro Synergistic Effects against Planktonic Cells of FLC-Resistant *C. albicans* [1]

Isolate	MIC FLC Alone (µg/mL)	MIC BEH Alone (µg/mL)	MIC FLC Combined (µg/mL)	MIC BEH Combined (µg/mL)	FICI	Interpretation
CA10 (R)	>512	32	0.125	8	0.25	Synergism
CA16 (R)	>512	32	0.25	8	0.25	Synergism
CA103 (R)	>512	16	0.25	4	0.25	Synergism
CA137 (R)	>512	32	0.5	4	0.125	Synergism

Isolate	MIC FLC Alone (µg/mL)	MIC BEH Alone (µg/mL)	MIC FLC Combined (µg/mL)	MIC BEH Combined (µg/mL)	FICI	Interpretation
CA632 (R)	>512	32	0.5	8	0.25	Synergism
CA20003 (R)	>512	16	0.125	8	0.5	Synergism

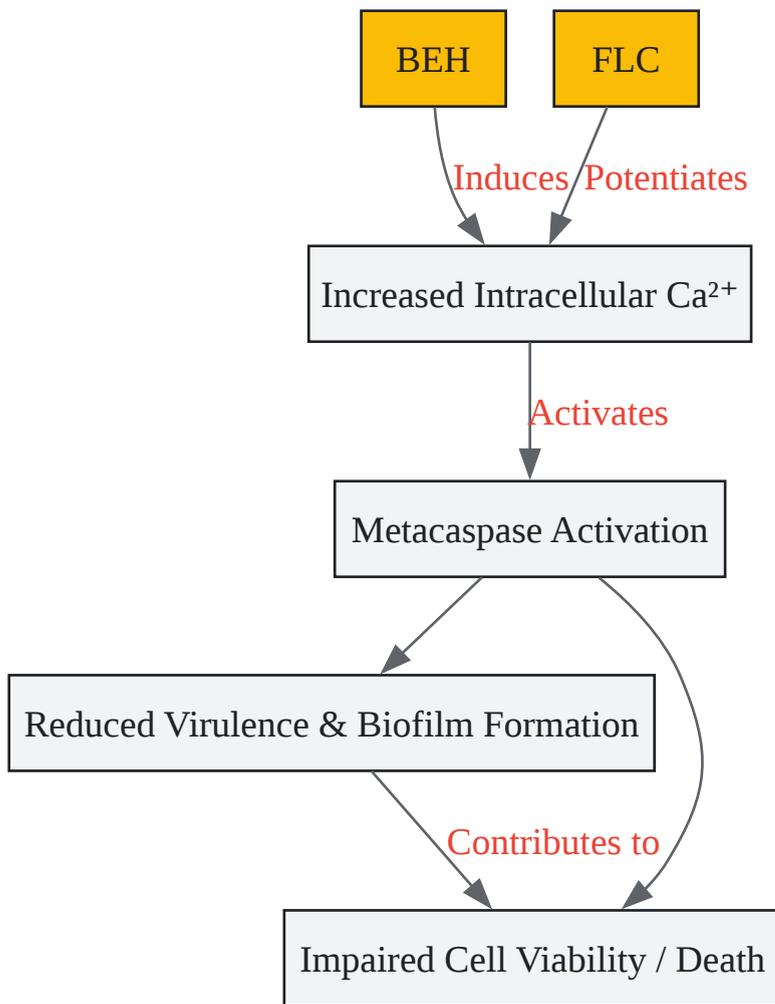
Note: MIC (Minimum Inhibitory Concentration) is the median from three independent experiments. FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergism. The combination showed no interaction (NI) against FLC-susceptible strains [1].

Table 2: Key Experimental Parameters from Mechanistic Studies [1]

Parameter	Method / Probe	Key Finding with BEH (alone or with FLC)
Intracellular Calcium	Fluo-3/AM fluorescence probe	Significant increase in intracellular Ca ²⁺ concentration
Metacaspase Activity	FITC-VAD-FMK fluorescence probe	Activation of metacaspase activity
Drug Efflux	Rhodamine 6G efflux assay	No impact on drug efflux pumps
In Vivo Efficacy	<i>Galleria mellonella</i> larvae model	Enhanced survival and reduced fungal burden in infected larvae

Proposed Antifungal Mechanism of Benserazide

The antifungal effect of BEH, particularly in combination with FLC, is linked to specific cellular pathways, as illustrated below.



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Proposed signaling pathway for **benserazide hydrochloride** (BEH) and fluconazole (FLC) against *C. albicans* [1]

- **Calcium Influx:** BEH alone, and more potently in combination with FLC, induces a significant rise in intracellular calcium concentration [1]. In many biological systems, calcium acts as a key second messenger that can activate various downstream signaling pathways, including those involving proteases like metacaspases [2].
- **Metacaspase Activation:** The increased calcium levels are associated with the activation of metacaspases [1]. Metacaspases are cysteine proteases found in plants, fungi, and protists that are structurally related to mammalian caspases and can regulate programmed cell death [3] [4] [5]. This activation is a central part of the proposed antifungal mechanism.
- **Downstream Effects:** The activation of metacaspase activity leads to reduced virulence and anti-biofilm effects, ultimately contributing to cell death [1]. The mechanism is distinct from traditional azole action, as it does not involve inhibition of drug efflux pumps [1].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

1. In Vitro Antifungal Susceptibility Testing (Planktonic Cells) [1]

- **Method:** Broth microdilution assay, performed according to the CLSI M27-A3 guideline with modifications.
- **Procedure:**
 - Prepare stock solutions of BEH (1024 µg/mL) and FLC (2560 µg/mL) in sterile distilled water.
 - Add 100 µL of *C. albicans* suspension (2×10^3 CFU/mL) to 96-well plates.
 - Add 50 µL of serially diluted BEH (4–64 µg/mL) and FLC (0.125–64 µg/mL).
 - Incubate plates at 35°C for 24 hours.
 - Determine the MIC endpoint as the lowest drug concentration that inhibits 80% of fungal growth compared to the drug-free control, measured visually and by optical density with a microplate reader.
 - Calculate the FICI to determine drug interactions (synergism: $FICI \leq 0.5$).

2. Biofilm Susceptibility Testing [1]

- **Method:** XTT reduction assay on preformed biofilms.
- **Procedure:**
 - Form *C. albicans* biofilms in 96-well plates by adding yeast suspensions and incubating for different periods (4, 8, 12, 24 hours).
 - At each time point, wash wells to remove non-adherent planktonic cells.
 - Add 100 µL of BEH (16–1024 µg/mL) and FLC (2–1024 µg/mL) dilutions to the biofilms.
 - Use the XTT assay to measure metabolic activity of the biofilms after drug exposure.
 - Measure colorimetric change at 492 nm with a microplate reader.
 - The sessile MIC (sMIC) is the lowest concentration that results in an 80% reduction in biofilm metabolic activity.

3. In Vivo Efficacy Testing [1]

- **Model:** *Galleria mellonella* (wax moth) larvae infection model.
- **Procedure:**
 - Select healthy larvae of uniform size and weight.
 - Infect larvae with a standardized inoculum of *C. albicans*.
 - Administer BEH, FLC, or the combination to infected larvae.
 - Monitor and record larval survival over time.

- Assess fungal burden and tissue damage in larval bodies as additional endpoints.

4. Mechanistic Probe Assays [1]

- **Intracellular Calcium:** Use the fluorescent probe Fluo-3/AM to measure fluctuations in intracellular Ca^{2+} levels.
- **Metacaspase Activity:** Use the fluorescent probe FITC-VAD-FMK, which binds to active metacaspases, to measure their activation.
- **Drug Efflux:** Use the fluorescent substrate Rhodamine 6G to assess the activity of drug efflux pumps.

Future Research & Development

This research reveals a repurposing potential for benserazide. Future work should focus on:

- **Target Identification:** Precisely identifying the molecular target of BEH in fungal cells that triggers the initial calcium influx [1].
- **Spectrum of Activity:** Evaluating BEH's efficacy against other clinically relevant fungal pathogens [1].
- **Therapeutic Optimization:** Further investigating the pharmacokinetics and optimal dosing regimens of the BEH-FLC combination for potential clinical translation [6] [7].

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To cite this document: Smolecule. [benserazide hydrochloride antifungal mechanisms calcium metacaspase]. Smolecule, [2026]. [Online PDF]. Available at:

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